![molecular formula C13H17BFNO5 B2832368 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester CAS No. 2096998-37-5](/img/structure/B2832368.png)
2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester
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Overview
Description
“2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2096998-37-5 and a molecular weight of 297.09 . Its IUPAC name is 2-(2-fluoro-3-methoxy-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BFNO5/c1-12(2)13(3,4)21-14(20-12)10-8(16(17)18)6-7-9(19-5)11(10)15/h6-7H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction can be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.09 .Scientific Research Applications
Suzuki-Miyaura Coupling
The compound can be used as a reactant in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the synthesis of carbon-carbon bonds .
Preparation of Inhibitors
It can be used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in the biosynthesis of estrogens and androgens, and inhibitors can be used in the treatment of hormone-dependent diseases .
Preparation of Boronic Esters
The compound can be used in the preparation of boronic esters . Boronic esters are important in organic synthesis and medicinal chemistry, as they can be used as building blocks in various coupling reactions .
Protodeboronation
The compound can be used in protodeboronation reactions . Protodeboronation is a type of reaction where a boronate ester or a boronic acid is converted into a hydrocarbon .
Hydromethylation
The compound can be used in hydromethylation sequences . This is a type of reaction where a hydrogen atom and a methyl group are added across a double bond .
Total Synthesis
The compound can be used in the total synthesis of various natural products . For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Future Directions
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be involved in various chemical reactions, including the suzuki–miyaura cross-coupling .
Mode of Action
Boronic esters are typically involved in transition metal-catalyzed carbon–carbon bond-forming reactions, such as the suzuki–miyaura coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic esters are known to play a significant role in asymmetric synthesis . Their transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s important to note that boronic esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The transformation of boronic esters into other functional groups can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy.
properties
IUPAC Name |
2-(2-fluoro-3-methoxy-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO5/c1-12(2)13(3,4)21-14(20-12)10-8(16(17)18)6-7-9(19-5)11(10)15/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUIWVYKRDAECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester |
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